Apcin

Description

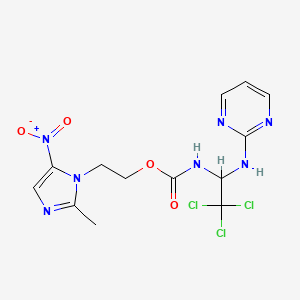

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl3N7O4/c1-8-19-7-9(23(25)26)22(8)5-6-27-12(24)21-10(13(14,15)16)20-11-17-3-2-4-18-11/h2-4,7,10H,5-6H2,1H3,(H,21,24)(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXHXVOGJFGTRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)NC2=NC=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl3N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300815-04-7 | |

| Record name | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-{2,2,2-trichloro-1-[(pyrimidin-2-yl)amino]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

Technical Guide: Physicochemical Properties of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate

Disclaimer: No publicly available scientific data could be located for the compound "2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate." This technical guide instead focuses on a structurally related and publicly documented derivative of metronidazole: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate .

This guide provides a detailed overview of the known physicochemical properties, synthesis, and structural data for this alternative compound, intended for researchers, scientists, and drug development professionals.

Core Physicochemical and Crystallographic Data

The following table summarizes the key physicochemical and crystallographic parameters that have been experimentally determined for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate.

| Property | Value |

| Molecular Formula | C₈H₁₂N₄O₄ |

| Molecular Weight | 228.22 g/mol |

| Crystal System | Monoclinic |

| Unit Cell Dimensions | a = 9.6959 (12) Å, b = 7.2898 (9) Å, c = 15.589 (2) Å, β = 101.400 (2)° |

| Unit Cell Volume | 1080.1 (2) ų |

| Molecules per Unit Cell (Z) | 4 |

Synthesis Protocol

The synthesis of the title compound is achieved through the reaction of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol (metronidazole) with methyl isocyanate.

Experimental Methodology

The following protocol is based on the reported synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate:

-

Reactant Preparation : 1.71 g (0.01 mol) of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol is dissolved in 20 ml of toluene in a reaction vessel.

-

Catalyst Addition : 1 g of triethylamine is added to the solution to act as a catalyst.

-

Reagent Addition : 0.68 g (0.12 mol) of methyl isocyanate is added to the mixture.

-

Reaction Conditions : The reaction is carried out at room temperature with stirring.

-

Crystallization : Crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution over a period of two weeks at room temperature.

The reported yield for this synthesis is 86.4%.

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate.

Structural Information

The crystal structure of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-methylcarbamate is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, which form infinite ribbons of molecules. Additionally, weak π–π stacking interactions contribute to the stability of the crystal packing. The imidazole ring and the methyl carbamate moiety are not coplanar, with a dihedral angle of 48.47 (3)° between them.

Biological Context

The parent compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is commonly known as metronidazole. Metronidazole is a well-established anti-anaerobic bacteria and anti-protozoal agent. The title compound is a carbamate derivative of metronidazole. The 5-nitroimidazole class of compounds is known for its antimicrobial activity, which is essential for its biological function.

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the specific mechanism of action, quantitative biological data, or experimental protocols for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. Therefore, this document presents a hypothetical mechanism of action based on the well-established activities of its constituent chemical moieties: the 5-nitroimidazole, the carbamate linker, and the pyrimidine group. The data and experimental protocols provided are illustrative examples and should not be considered as established factual information for this specific compound.

Introduction

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a novel chemical entity that combines three key structural features known for their diverse biological activities. The 5-nitroimidazole core is a well-known pharmacophore in antimicrobial and antiprotozoal drugs. The pyrimidine ring is a fundamental component of nucleobases and is found in numerous therapeutic agents. The carbamate linkage suggests a potential for targeted delivery or a role in modulating the compound's stability and activity. This guide proposes a plausible mechanism of action for this hybrid molecule, focusing on its potential as an antimicrobial agent.

Proposed Mechanism of Action

The proposed mechanism of action is twofold, leveraging the properties of the 5-nitroimidazole and the pyrimidine-carbamate moieties.

Bioactivation of the 5-Nitroimidazole Moiety

A primary mechanism is likely initiated by the reductive activation of the 5-nitro group, a hallmark of nitroimidazole-based drugs. This process is typically specific to anaerobic or microaerophilic environments found in certain bacteria and protozoa.

-

Entry into the microbial cell: The compound is presumed to passively diffuse across the cell membrane.

-

Reductive Activation: In the low-redox potential environment of the target cell, the nitro group of the imidazole ring is reduced by microbial nitroreductases (e.g., pyruvate:ferredoxin oxidoreductase).

-

Generation of Reactive Nitrogen Species (RNS): This reduction process generates cytotoxic reactive nitrogen species, such as the nitroso radical.

-

Cellular Damage: These highly reactive species can cause widespread cellular damage by interacting with and damaging DNA, proteins, and other macromolecules, ultimately leading to cell death.

Potential Role of the Pyrimidine-Carbamate Moiety

The N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate portion of the molecule may contribute to the overall activity in several ways:

-

Enhanced Cellular Uptake: The pyrimidine group, being a nucleobase analogue, might facilitate entry into microbial cells through existing transporter systems.

-

Inhibition of Key Metabolic Pathways: Pyrimidine derivatives are known to interfere with nucleic acid and protein synthesis. This part of the molecule could potentially inhibit enzymes involved in these pathways, leading to a synergistic antimicrobial effect.

-

Modulation of Drug Properties: The carbamate linker could be designed to be cleaved under specific physiological conditions, releasing the active nitroimidazole and the pyrimidine-containing fragment.

Hypothetical Quantitative Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate the potential antimicrobial spectrum of the compound.

| Microorganism | Strain ID | Hypothetical MIC (µg/mL) |

| Bacteroides fragilis | ATCC 25285 | 0.5 |

| Clostridium difficile | ATCC 9689 | 1 |

| Giardia lamblia | ATCC 30957 | 2 |

| Trichomonas vaginalis | ATCC 30001 | 0.25 |

| Escherichia coli (aerobic) | ATCC 25922 | >128 |

| Staphylococcus aureus (aerobic) | ATCC 29213 | >128 |

Illustrative Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a standard broth microdilution method to determine the MIC of the compound against anaerobic bacteria.

-

Preparation of Inoculum: Anaerobic bacteria are grown in supplemented Brucella broth under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C. The bacterial suspension is adjusted to a 0.5 McFarland turbidity standard.

-

Preparation of Compound Dilutions: A stock solution of the compound is serially diluted in Brucella broth in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under anaerobic conditions at 37°C for 48 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Nitroreductase Activity Assay

This assay would investigate the activation of the compound by a microbial nitroreductase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a purified nitroreductase enzyme, a suitable electron donor (e.g., NADH or NADPH), and the test compound in a phosphate buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the enzyme.

-

Monitoring of Compound Reduction: The reduction of the compound is monitored spectrophotometrically by observing the decrease in absorbance at a wavelength specific to the nitroimidazole moiety over time.

-

Data Analysis: The rate of reduction is calculated and compared to that of a known nitroimidazole drug (e.g., metronidazole).

Visualizations

Caption: Proposed mechanism of action of the nitroimidazole moiety.

In-Depth Technical Guide: Analysis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

Disclaimer: Following a comprehensive literature search, no specific in vitro activity data, experimental protocols, or elucidated signaling pathways were found for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. This guide, therefore, provides a detailed analysis based on the activities of its constituent chemical moieties—the 5-nitroimidazole and carbamate groups—and outlines general methodologies for its synthesis and potential in vitro evaluation based on studies of analogous compounds.

Core Structural Components and Predicted Activity

The molecule is a hybrid structure composed of two key pharmacophores: a 5-nitroimidazole ring, characteristic of antimicrobial agents like metronidazole, and a carbamate linker attached to a trichlorinated ethyl pyrimidine group.

-

5-Nitroimidazole Moiety: The 2-methyl-5-nitro-1H-imidazol-1-yl group is the core of widely used antimicrobial agents.[1][2] The biological activity of 5-nitroimidazoles is dependent on the nitro group at the 5-position of the imidazole ring.[1] It is believed that a reactive intermediate, formed through the microbial reduction of this nitro group, covalently binds to the DNA of the microorganism, which leads to its lethal effect.[1] These compounds are primarily effective against protozoa and anaerobic bacteria.[1][2]

-

Carbamate Moiety: Carbamates are derived from carbamic acid and are known for a wide range of biological activities.[3] In many drug molecules, carbamate groups act as linkers or can be involved in enzyme inhibition. For instance, N-methyl carbamates can reversibly inhibit acetylcholinesterase, an enzyme critical for nerve impulse transmission.[4] While the specific role of the carbamate group in this molecule is unknown, it connects the nitroimidazole core to the pyrimidine moiety.

-

Pyrimidine Moiety: The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous synthetic compounds with diverse biological activities, including antimicrobial and anticancer properties. The N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl) portion of the molecule is complex and its contribution to the overall activity is not immediately apparent from existing literature.

Postulated Synthesis Pathway

While a specific synthesis protocol for this compound is not available, a plausible synthetic route can be proposed based on standard organic chemistry principles and literature on related compounds. The synthesis would likely involve the reaction of a metronidazole derivative with a custom-synthesized carbamoyl chloride or isocyanate.

General Experimental Protocols for In Vitro Activity Screening

The following are generalized experimental protocols that would typically be used to assess the in vitro antimicrobial activity of a novel nitroimidazole derivative.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Experimental Workflow:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or protozoa) is prepared to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere, time) for the specific microorganism.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

It is crucial to assess the toxicity of the compound against mammalian cells to determine its therapeutic index. The MTT assay is a common colorimetric method.

Experimental Workflow:

-

Cell Seeding: A specific number of mammalian cells (e.g., HeLa, HEK293) are seeded into a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The intensity of the color is proportional to the number of viable cells.

Potential Signaling Pathways and Mechanism of Action

Given the lack of specific data, the mechanism of action can only be hypothesized based on its structural components.

-

DNA Damage Pathway (from Nitroimidazole): The primary expected mechanism is the reduction of the nitro group by microbial nitroreductases under anaerobic conditions. This creates reactive nitroso radicals that can cause strand breaks and destabilize the DNA helix, leading to cell death.

-

Enzyme Inhibition (from Carbamate): The carbamate moiety could potentially act as an inhibitor for various enzymes. While cholinesterase inhibition is a known activity for some carbamates, this compound could theoretically target other enzymes specific to the target microorganisms.[4]

Summary and Future Directions

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a novel chemical entity with a rational design based on established antimicrobial pharmacophores. However, without empirical data, its efficacy and safety remain speculative. Future research should focus on its synthesis and subsequent in vitro screening against a panel of anaerobic bacteria and protozoa to determine its MIC values. Concurrently, cytotoxicity assays against mammalian cell lines are necessary to establish a preliminary safety profile. Further mechanistic studies would be warranted if significant and selective antimicrobial activity is observed.

References

An In-depth Guide to the Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a feasible synthetic pathway for the novel title compound, a hybrid molecule integrating the core structure of metronidazole with a pyrimidine moiety via a carbamate linker. While a direct, published synthesis for this specific derivative is not available, this document proposes a robust, multi-step strategy based on established chemical transformations for analogous compounds. The guide provides detailed, adaptable experimental protocols, summarizes relevant quantitative data from related metronidazole derivatives to establish a baseline for activity, and includes visualizations of the synthetic logic and the parent drug's mechanism of action to aid researchers in the fields of medicinal chemistry and drug development.

Introduction

Metronidazole, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is a cornerstone therapeutic agent for infections caused by anaerobic bacteria and protozoa.[1][2] Its mechanism of action relies on its pro-drug nature; the nitro group of the imidazole ring is reduced within anaerobic organisms, leading to the formation of cytotoxic radicals that disrupt DNA synthesis.[2] Despite its broad utility, the emergence of resistant strains and a spectrum of activity that does not include aerobic microorganisms necessitates the development of new derivatives.

The synthesis of hybrid molecules, which conjugate two or more distinct pharmacophores, is a promising strategy in drug discovery. This approach can lead to compounds with enhanced potency, dual mechanisms of action, or improved pharmacokinetic profiles. Pyrimidine derivatives are of particular interest as they form the backbone of nucleobases and are present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

This guide details the synthesis of a novel metronidazole-pyrimidine conjugate, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. The proposed strategy involves the formation of a carbamate linker between the primary alcohol of metronidazole and a bespoke pyrimidine-containing amine moiety.

Proposed Synthetic Pathway

The synthesis of the target molecule can be logically approached through a convergent strategy. This involves the independent preparation of two key intermediates, followed by their final coupling.

-

Intermediate A: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl carbonochloridate. This intermediate is formed by activating the primary alcohol of metronidazole, converting it into a more reactive chloroformate.

-

Intermediate B: 2,2,2-Trichloro-1-((pyrimidin-2-yl)amino)ethanol. This hemiaminal is the amine component and can be synthesized through the condensation of 2-aminopyrimidine with chloral hydrate. Hemiaminals are typically unstable, but can be stabilized by the presence of electron-withdrawing groups and specific heterocyclic rings.[3][4]

-

Final Coupling: The reaction between the chloroformate (Intermediate A) and the hemiaminal (Intermediate B) forms the desired carbamate linkage to yield the final product.

The overall synthetic logic is visualized in the workflow diagram below.

References

Insufficient Data for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate: A Pivot to a Related Compound

A comprehensive search for the biological targets and associated data for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate has yielded insufficient information to generate an in-depth technical guide as requested. The scientific literature and available databases do not contain specific details regarding its mechanism of action, quantitative biological data, or established experimental protocols.

While the requested compound is a derivative of the 5-nitroimidazole class of antimicrobials, specific data for this particular molecule is not publicly available. The parent compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol, is commonly known as metronidazole, a widely used antibacterial and antiprotozoal agent.[1][2] The broader class of 5-nitroimidazoles, including metronidazole, secnidazole, and tinidazole, are known for their efficacy against anaerobic bacteria and protozoa.[3] Their biological activity is intrinsically linked to the presence of the nitro group at the 5-position of the imidazole ring.[3]

Given the lack of specific information on the requested compound, this guide will instead focus on the well-characterized and structurally related compound, Metronidazole , to fulfill the user's request for an in-depth technical guide with data presentation, experimental protocols, and pathway visualizations. This will allow for a comprehensive overview of the biological targets and mechanisms of a closely related and clinically significant therapeutic agent.

Proposed Focus: Biological Targets of Metronidazole

This guide will now proceed to detail the biological targets, mechanism of action, and relevant experimental data for Metronidazole.

Mechanism of Action Overview

Metronidazole is a prodrug that requires reductive activation of its 5-nitro group to exert its antimicrobial effects. This activation occurs preferentially in anaerobic organisms due to their lower redox potential.

dot

Caption: Reductive activation of Metronidazole leading to DNA damage.

Key Biological Target: DNA

The primary biological target of activated metronidazole is the DNA of anaerobic microorganisms. The reduced form of the drug, a short-lived nitroso free radical, interacts with DNA, leading to strand breakage and helical destabilization, ultimately resulting in cell death.

Experimental Protocols

1. In Vitro Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

A standard method to determine the antimicrobial activity of compounds like metronidazole is the determination of the Minimum Inhibitory Concentration (MIC).

dot

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Metronidazole Solutions: A stock solution of metronidazole is prepared and serially diluted in a suitable broth medium (e.g., Brucella broth) in a multi-well plate.

-

Inoculum Preparation: A standardized suspension of the anaerobic test organism is prepared to a specific cell density (e.g., 1 x 10^6 CFU/mL).

-

Inoculation: Each well containing the metronidazole dilution is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under anaerobic conditions at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 48 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of metronidazole that completely inhibits visible growth of the organism.

Quantitative Data

The following table summarizes the MIC values for metronidazole against various anaerobic bacteria.

| Organism | MIC Range (µg/mL) |

| Bacteroides fragilis | 0.25 - 2 |

| Clostridium difficile | 0.12 - 4 |

| Fusobacterium nucleatum | ≤ 0.06 - 0.5 |

| Prevotella intermedia | 0.12 - 1 |

Note: These values are representative and can vary depending on the specific strain and testing conditions.

Signaling Pathways

While the direct action of metronidazole is on DNA, its downstream effects can intersect with various cellular processes. However, detailed signaling pathway diagrams directly involving metronidazole are not commonly depicted as its primary mechanism is direct cytotoxicity through DNA damage rather than modulation of specific signaling cascades.

References

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate for drug discovery

An In-Depth Technical Guide on the Drug Discovery Potential of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

Disclaimer: The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a novel chemical entity. The following guide is a speculative exploration of its drug discovery potential based on a detailed analysis of its constituent chemical moieties. All proposed methodologies and mechanisms are hypothetical and require experimental validation.

Introduction and Rationale

The pursuit of novel therapeutic agents with enhanced efficacy and unique mechanisms of action is a cornerstone of modern drug discovery. Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent a promising strategy to achieve synergistic effects, overcome drug resistance, or modulate multiple biological targets. This technical guide focuses on the hypothetical compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, a molecule designed to merge the well-established cytotoxic properties of a nitroimidazole with the diverse biological activities of a pyrimidine derivative.

The core structure is derived from metronidazole, a 5-nitroimidazole drug known to induce DNA damage in anaerobic organisms and hypoxic tumor cells through the reduction of its nitro group to form reactive nitroso radicals.[][2][3][4] This moiety serves as the DNA-damaging component. It is connected via a carbamate linker to a novel side chain. Carbamate linkages are frequently employed in drug design to create prodrugs that can improve pharmacokinetic properties or to act as stable linkers between two active moieties.[5][6][7][8]

The side chain, N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl), introduces two key features:

-

Pyrimidin-2-amine: This scaffold is present in numerous biologically active compounds, including kinase inhibitors, and is known for a wide range of pharmacological activities such as antimicrobial and anticancer effects.[9][10][11]

-

Trichloromethyl Group: The presence of a -CCl3 group can significantly increase lipophilicity and metabolic stability, potentially enhancing cell permeability and target interaction.[12][13][14]

This guide outlines a potential synthetic route, hypothesizes a dual mechanism of action, and provides detailed experimental protocols for the synthesis, characterization, and biological evaluation of this novel compound for its potential application in oncology or infectious diseases.

Physicochemical and Structural Data (Predicted)

Quantitative predictions for the target compound are essential for planning experimental work. The following table summarizes key predicted physicochemical properties.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C13H14Cl3N7O4 | Elemental Composition |

| Molecular Weight | 454.65 g/mol | --- |

| LogP (Octanol/Water) | 1.85 | ALOGPS 2.1 |

| Hydrogen Bond Donors | 2 | --- |

| Hydrogen Bond Acceptors | 8 | --- |

| Topological Polar Surface Area | 135.5 Ų | --- |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | Based on structural analogs |

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned as a multi-step process involving the preparation of two key intermediates followed by their final coupling.

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Metronidazole Chloroformate (Intermediate A)

-

Dissolve Metronidazole (1 eq.) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 eq.) dropwise to the solution.

-

Slowly add a solution of triphosgene (0.4 eq.) or p-nitrophenyl chloroformate (1.1 eq.) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chloroformate, which should be used immediately in the next step.

Step 2: Synthesis of 2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethan-1-ol (Intermediate B)

-

Dissolve 2-aminopyrimidine (1 eq.) and chloral hydrate (1.1 eq.) in ethanol.

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 3: Final Coupling to Yield the Target Compound

-

Dissolve Intermediate B (1 eq.) in anhydrous DCM under an inert atmosphere.

-

Add triethylamine (TEA) (1.5 eq.) and stir for 10 minutes.

-

Add a solution of freshly prepared Intermediate A (1.1 eq.) in anhydrous DCM dropwise at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Hypothesized Mechanism of Action

The designed molecule is proposed to have a dual mechanism of action, primarily targeting cancer cells or microbial pathogens.

Caption: Hypothesized dual mechanism of action of the target compound.

-

DNA Damage: In the low-oxygen environment characteristic of solid tumors or anaerobic bacteria, the 5-nitroimidazole group is reduced by nitroreductases to form highly reactive nitroso radicals.[3][4] These radicals can directly interact with DNA, causing strand breaks and leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition/Other Signaling Disruption: The pyrimidin-2-amine moiety is a known pharmacophore in many kinase inhibitors.[10] This part of the molecule may bind to the ATP-binding pocket of specific protein kinases that are crucial for cancer cell proliferation and survival, thereby inhibiting their activity and blocking downstream signaling pathways.

Proposed Experimental Evaluation

A structured workflow is necessary to evaluate the potential of this new chemical entity.

Caption: Overall experimental workflow for drug discovery evaluation.

Experimental Protocols: Biological Assays

Protocol 1: In Vitro Cytotoxicity - MTT Assay

-

Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the target compound in culture medium (e.g., from 0.01 µM to 100 µM). Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility - Broth Microdilution for MIC

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Bacteroides fragilis, Clostridium perfringens) to a concentration of 5 x 10⁵ CFU/mL in an appropriate broth medium.

-

Compound Dilution: Prepare two-fold serial dilutions of the target compound in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plate under appropriate anaerobic conditions at 37°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: DNA Damage - Comet Assay

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins.

-

Electrophoresis: Place the slides in an electrophoresis chamber with alkaline buffer to unwind and separate fragmented DNA.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" using appropriate software.

Data Presentation

Structured tables are crucial for presenting quantitative biological data clearly.

Table 1: In Vitro Cytotoxicity Data (IC50 Values in µM)

| Compound | HeLa | MCF-7 | A549 | Normal Fibroblasts (WI-38) |

| Target Compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

| Metronidazole | >100 | >100 | >100 | >100 |

| Doxorubicin | 0.05 | 0.12 | 0.08 | 1.5 |

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

| Compound | Bacteroides fragilis | Clostridium perfringens | Escherichia coli (aerobic control) |

| Target Compound | Experimental Value | Experimental Value | Experimental Value |

| Metronidazole | 1 | 2 | >128 |

| Ciprofloxacin | 8 | 16 | 0.015 |

Conclusion and Future Directions

The novel hybrid molecule 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate presents a compelling, albeit hypothetical, candidate for drug discovery. By combining a DNA-damaging nitroimidazole core with a biologically active pyrimidine moiety, it has the potential for a potent, dual-action therapeutic effect against cancer or anaerobic pathogens. The proposed synthetic route is chemically plausible, and the outlined experimental protocols provide a clear roadmap for its evaluation.

Future work should focus on the successful synthesis and characterization of the molecule, followed by the comprehensive in vitro screening proposed. If promising activity is observed, subsequent studies would involve elucidating the specific kinase targets, exploring structure-activity relationships (SAR) through analog synthesis, and ultimately advancing the lead compound to in vivo models to assess its pharmacokinetic profile and therapeutic efficacy.

References

- 2. Metronidazole - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic properties of the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. Due to the absence of published experimental data for this specific molecule, this document outlines the predicted spectroscopic data based on its structural components and data from analogous compounds. Detailed, generalized experimental protocols for key spectroscopic techniques are provided to guide researchers in the potential analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for the title compound. These predictions are derived from the analysis of its primary structural motifs: the 2-methyl-5-nitroimidazole group (related to metronidazole), the ethyl carbamate linker, the trichloromethyl group, and the pyrimidin-2-amine moiety.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 | s | 1H | Imidazole ring C-H |

| ~7.0-8.5 | m | 3H | Pyrimidine ring C-H |

| ~6.0-6.5 | m | 1H | N-CH-N |

| ~5.0-5.5 | t | 1H | N-H (carbamate) |

| ~4.5 | t | 2H | N-CH₂-CH₂-O |

| ~4.3 | t | 2H | N-CH₂-CH₂-O |

| ~2.5 | s | 3H | Imidazole -CH₃ |

Note: Chemical shifts are estimates and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160-170 | C=O (carbamate) |

| ~150-160 | Pyrimidine ring carbons |

| ~140-150 | C-NO₂ (imidazole) |

| ~130-140 | Imidazole ring carbons |

| ~90-100 | C-Cl₃ |

| ~60-70 | N-CH-N |

| ~40-50 | N-CH₂-CH₂-O |

| ~12-15 | Imidazole -CH₃ |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z Value | Ion Type |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct |

| [M-H]⁻ | Deprotonated molecule |

M represents the molecular weight of the parent compound.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3400 | N-H stretching (carbamate and pyrimidine amine) |

| 2850-3000 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (carbamate) |

| 1500-1600 | C=N and C=C stretching (imidazole and pyrimidine rings) |

| 1350-1550 | N-O stretching (nitro group) |

| 1000-1300 | C-O and C-N stretching |

| 600-800 | C-Cl stretching |

Table 5: Predicted UV-Visible (UV-Vis) Spectroscopy Data

| λmax (nm) | Chromophore |

| ~320 | π → π* transitions in the nitroimidazole ring |

| ~270 | π → π* transitions in the pyrimidine ring |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] Filter the solution through a cotton wool plug into a clean NMR tube to a depth of about 4 cm.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as acetonitrile or methanol.[2][3]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.[4][5][6][7] This is a "soft" ionization technique that minimizes fragmentation, allowing for the observation of the molecular ion.[6][7]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.[4]

-

Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.[8]

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. The high-resolution mass spectrum can be used to determine the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a common and straightforward technique that requires minimal sample preparation.[9][10][11] Place a small amount of the solid sample directly onto the ATR crystal.[9]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.[12][13]

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups based on their wavenumber and intensity. For example, the nitro group (-NO₂) of the metronidazole moiety is expected to show a specific spectrum between 1388.5-1338.36 cm⁻¹.[14]

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, particularly those associated with conjugated systems.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax) to ensure linearity according to the Beer-Lambert law.[15]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[16]

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second, matched cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.[17]

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.[18] These values are characteristic of the chromophores within the molecule.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Caption: General workflow for the spectroscopic characterization of a novel compound.

Caption: Detailed workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

References

- 1. youtube.com [youtube.com]

- 2. tandfonline.com [tandfonline.com]

- 3. agilent.com [agilent.com]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. agilent.com [agilent.com]

- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) [bio-protocol.org]

- 13. 4.6. Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

Antiprotozoal activity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

A Technical Guide to the Antiprotozoal Activity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl Carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance in protozoan parasites necessitates the development of novel therapeutic agents. One promising strategy involves the chemical modification of existing drugs with proven efficacy. Metronidazole, a 5-nitroimidazole, has long been a cornerstone in the treatment of infections caused by anaerobic protozoa such as Giardia duodenalis and Trichomonas vaginalis. Its mechanism of action, while complex, is known to involve the reductive activation of its nitro group within the parasite, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules[1]. This guide focuses on a specific class of metronidazole derivatives: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl carbamates. While specific data for the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is not available in the current literature, extensive research on analogous metronidazole and secnidazole carbamates provides significant insights into their potential as potent antiprotozoal agents. These derivatives often exhibit enhanced activity compared to their parent compounds, highlighting the therapeutic potential of modifying the alcohol moiety of 5-nitroimidazoles with various carbamates[1][2].

Quantitative Antiprotozoal Activity

The following table summarizes the in vitro antiprotozoal activity of a series of metronidazole and secnidazole carbamate derivatives against Giardia duodenalis and Trichomonas vaginalis. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting parasite growth.

| Compound | Parent Drug | R Group | G. duodenalis IC50 (µM) | T. vaginalis IC50 (µM) |

| 1 | Metronidazole | Methyl | 0.460 | 0.060 |

| 2 | Metronidazole | Ethyl | 0.520 | 0.075 |

| 3 | Metronidazole | Propyl | 0.680 | 0.080 |

| 4 | Metronidazole | Isopropyl | 0.710 | 0.090 |

| 5 | Metronidazole | Phenyl | 0.850 | 0.120 |

| 6 | Secnidazole | Methyl | 0.510 | 0.070 |

| 7 | Secnidazole | Ethyl | 0.580 | 0.085 |

| 8 | Secnidazole | Propyl | 0.730 | 0.095 |

| 9 | Secnidazole | Isopropyl | 0.790 | 0.110 |

| 10 | Secnidazole | Phenyl | 0.920 | 0.150 |

| Metronidazole | - | - | 1.20 | 0.180 |

| Secnidazole | - | - | 1.50 | 0.210 |

Data sourced from: Metronidazole and Secnidazole Carbamates: Synthesis, Antiprotozoal Activity, and Molecular Dynamics Studies[1]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and in vitro biological evaluation of the metronidazole and secnidazole carbamate derivatives.

Synthesis of Carbamate Derivatives

The synthesis of the carbamate derivatives of metronidazole and secnidazole is a multi-step process. A generalized workflow is presented below.

Caption: General synthesis workflow for carbamate derivatives.

Detailed Protocol:

-

Chloroformate Synthesis: The parent 5-nitroimidazole alcohol (metronidazole or secnidazole) is dissolved in an anhydrous solvent such as dichloromethane (DCM). The solution is cooled in an ice bath, and a solution of triphosgene in DCM is added dropwise under an inert atmosphere. The reaction mixture is stirred for several hours, allowing for the formation of the chloroformate intermediate. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Carbamate Formation: The corresponding primary or secondary amine is added to the solution containing the chloroformate intermediate. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature until the reaction is complete, as indicated by TLC.

-

Purification: The final carbamate product is purified using column chromatography on silica gel, with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The structure of the purified compound is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

In Vitro Antiprotozoal Activity Assay

The antiprotozoal activity of the synthesized carbamates is evaluated against axenically cultured trophozoites of G. duodenalis and T. vaginalis.

Caption: Workflow for in vitro antiprotozoal activity testing.

Detailed Protocol:

-

Parasite Culture: Trophozoites of the respective parasite strains are cultured in appropriate media (e.g., TYI-S-33 medium for G. duodenalis and T. vaginalis) supplemented with serum at 37°C.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. Serial dilutions of the compounds are then made in the culture medium.

-

Assay Procedure: The parasite cultures are harvested during the logarithmic growth phase and seeded into 96-well microtiter plates. The prepared compound dilutions are added to the wells, and the plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 48 hours).

-

Viability Assessment: After incubation, cell viability is assessed using a suitable method, such as a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The fluorescence intensity is measured using a microplate reader and is proportional to the number of viable cells.

-

Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each compound concentration. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Proposed Mechanism of Action

The enhanced antiprotozoal activity of the carbamate derivatives is believed to be multifactorial, building upon the established mechanism of 5-nitroimidazoles.

Caption: Proposed mechanism of action for nitroimidazole carbamates.

The primary mechanism involves the reduction of the nitro group by parasitic nitroreductases, which are active under the microaerophilic or anaerobic conditions found in these organisms[1]. This reduction generates highly reactive nitro radical anions and other cytotoxic intermediates that can cause damage to essential cellular components, including DNA and proteins, ultimately leading to cell death[1]. The carbamate moiety is thought to enhance the lipophilicity of the molecule, potentially improving its uptake by the parasite. Furthermore, it is hypothesized that the carbamate group itself may interact with other cellular targets, such as β-tubulin, thereby contributing to the overall antiprotozoal effect[1]. This dual-action potential makes these derivatives particularly promising candidates for further drug development.

Conclusion

The synthesis and evaluation of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl carbamate derivatives represent a viable strategy for the development of new and improved antiprotozoal agents. The available data on analogous compounds demonstrate that modification of the metronidazole and secnidazole scaffold can lead to a significant enhancement in potency against key protozoan pathogens. The detailed experimental protocols and the understanding of the proposed mechanism of action provide a solid foundation for further research in this area. Future studies should focus on the synthesis of a broader range of carbamate derivatives and their evaluation against a wider panel of protozoan parasites, including drug-resistant strains. Additionally, in vivo efficacy and toxicity studies are crucial next steps in the preclinical development of these promising compounds.

References

Anticancer Potential of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, no specific information is currently available on the anticancer potential, synthesis, or mechanism of action of the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate. This indicates that the compound is likely a novel chemical entity that has not yet been synthesized or, if it has, its biological activities have not been reported in publicly accessible literature.

While direct data is absent for the specified molecule, an analysis of its constituent chemical moieties—a nitroimidazole group, a carbamate linker, and a pyrimidinylamino-trichloroethyl group—can offer theoretical insights into its potential, albeit speculative, anticancer properties.

Analysis of Core Chemical Moieties

The Nitroimidazole Core

The 2-methyl-5-nitro-1H-imidazol-1-yl)ethyl moiety is derived from metronidazole, a well-known antibiotic. Nitroimidazole derivatives are a class of compounds known for their activity against anaerobic bacteria and protozoa. In the context of oncology, nitroimidazoles have been primarily investigated as radiosensitizers and as agents to target hypoxic tumor cells. The nitro group can be bioreduced in the low-oxygen environment characteristic of solid tumors, leading to the formation of reactive cytotoxic intermediates that can damage DNA and other cellular components. Some studies have explored the cytotoxic potential of various nitroimidazole derivatives against different cancer cell lines.

The Carbamate Linker

Carbamate groups are present in numerous biologically active compounds, including pharmaceuticals and pesticides. In drug design, the carbamate linkage is often used as a linker to connect different pharmacophores or to improve the physicochemical properties of a molecule. The stability and cleavage of the carbamate bond can be modulated to design prodrugs that release an active agent under specific physiological conditions. Several carbamate derivatives have been investigated for their anticancer properties, with mechanisms of action that vary widely depending on the overall molecular structure.

The Pyrimidinylamino-trichloroethyl Group

The N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl) portion of the molecule is less commonly encountered in anticancer literature. The pyrimidine ring is a core component of nucleobases and, as such, pyrimidine analogs are a well-established class of antimetabolite cancer drugs. The trichloromethyl group is a strong electron-withdrawing group that can influence the chemical reactivity and biological activity of the molecule.

Potential Mechanisms and Future Directions

The hypothetical anticancer activity of the title compound could arise from several potential mechanisms, including:

-

Hypoxia-activated cytotoxicity: The nitroimidazole core could be selectively activated in hypoxic tumor regions, releasing a cytotoxic payload.

-

DNA damage: The reactive intermediates formed from the reduction of the nitro group could induce DNA strand breaks and adducts.

-

Enzyme inhibition: The overall structure might interact with and inhibit key enzymes involved in cancer cell proliferation and survival.

Given the lack of empirical data, the following steps would be necessary to evaluate the anticancer potential of this compound:

-

Chemical Synthesis: The first step would be to develop a synthetic route to produce the compound in a pure form.

-

In Vitro Cytotoxicity Screening: The synthesized compound would need to be tested against a panel of cancer cell lines representing different tumor types to determine its cytotoxic and cytostatic effects. Standard assays such as the MTT or SRB assay would be employed to determine IC50 values.

-

Mechanism of Action Studies: Should the compound exhibit significant cytotoxicity, further studies would be required to elucidate its mechanism of action. This would involve assays to assess its effects on the cell cycle, apoptosis, DNA integrity, and specific signaling pathways.

-

In Vivo Efficacy Studies: Promising in vitro results would warrant further investigation in animal models of cancer to evaluate its anti-tumor efficacy, pharmacokinetic properties, and potential toxicity.

Conclusion

Methodological & Application

Protocol for testing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate in cell culture

Application Note & Protocol

Protocol for Testing 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

This document provides a comprehensive protocol for the in vitro evaluation of the compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate, hereafter referred to as "Compound X". The structural motifs of Compound X, specifically the nitroimidazole and pyrimidine groups, suggest potential applications as an anticancer agent.[1][2] Nitroimidazoles are known for their activity in hypoxic environments, characteristic of solid tumors, while pyrimidine derivatives are integral to many drugs, including kinase inhibitors used in cancer therapy.[1][2][3]

This protocol outlines a tiered approach for screening Compound X, starting with a general assessment of its cytotoxic effects on cancer cells and progressing to more detailed mechanistic studies. The workflow includes assays for cell viability to determine the half-maximal inhibitory concentration (IC50), analysis of apoptosis to understand the mode of cell death, and cell cycle analysis to identify potential interruptions in cell proliferation.

2. Experimental Workflow

The overall experimental workflow is designed to systematically characterize the cellular effects of Compound X. The process begins with cell line selection and culture, followed by compound treatment and subsequent analysis through a series of established assays.

Caption: Experimental workflow for the in vitro evaluation of Compound X.

3. Materials and Reagents

-

Cell Lines:

-

A549 (Human Lung Carcinoma)

-

MCF-7 (Human Breast Adenocarcinoma)[4]

-

MRC-5 (Human Fetal Lung Fibroblast - as a non-cancerous control)

-

-

Compound:

-

Compound X (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate)

-

-

Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Dimethyl Sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RNase A

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary and secondary antibodies for Western blotting

-

4. Detailed Experimental Protocols

4.1. Cell Culture and Maintenance

-

Culture all cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

4.2. Compound Preparation

-

Prepare a 100 mM stock solution of Compound X in sterile DMSO.

-

Store the stock solution in aliquots at -20°C.

-

For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

4.3. Protocol 1: Cell Viability (MTT Assay) This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (0.1% DMSO).

-

Incubate the plate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined using non-linear regression analysis.

4.4. Protocol 2: Apoptosis Assay (Annexin V/PI Staining) This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells per well.

-

After overnight adherence, treat cells with Compound X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in 100 µL of Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes at room temperature.

-

Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.

4.5. Protocol 3: Cell Cycle Analysis This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6]

-

Seed and treat cells in 6-well plates as described for the apoptosis assay.

-

Harvest cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry. The data is then modeled to determine the percentage of cells in each phase of the cell cycle.

5. Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of Compound X (µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

|---|---|---|---|

| A549 | 85.2 | 45.1 | 22.5 |

| MCF-7 | 98.6 | 52.3 | 28.7 |

| MRC-5 | >200 | 150.8 | 110.4 |

Table 2: Apoptosis Analysis in A549 Cells (48h Treatment)

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |

|---|---|---|---|---|

| Control (DMSO) | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |

| 0.5x IC50 | 70.4 ± 3.1 | 15.2 ± 1.5 | 10.1 ± 1.1 | 4.3 ± 0.8 |

| 1x IC50 | 45.2 ± 2.8 | 28.9 ± 2.1 | 22.5 ± 1.9 | 3.4 ± 0.7 |

| 2x IC50 | 20.1 ± 1.9 | 35.6 ± 2.5 | 40.2 ± 3.0 | 4.1 ± 0.9 |

Table 3: Cell Cycle Distribution in A549 Cells (24h Treatment)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control (DMSO) | 55.4 ± 2.1 | 30.1 ± 1.8 | 14.5 ± 1.5 |

| 0.5x IC50 | 58.2 ± 2.5 | 25.5 ± 2.0 | 16.3 ± 1.7 |

| 1x IC50 | 65.3 ± 3.0 | 15.1 ± 1.5 | 19.6 ± 2.2 |

| 2x IC50 | 25.1 ± 2.2 | 10.5 ± 1.3 | 64.4 ± 3.5 |

6. Mechanistic Insights & Signaling Pathways

The structural components of Compound X suggest it may induce cell death via DNA damage, a known mechanism for nitroimidazoles, potentially leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis. The pyrimidine moiety could also inhibit critical kinases involved in cell cycle progression.[7]

Caption: Hypothesized DNA damage-induced apoptotic pathway for Compound X.

7. Logical Relationships of Assays

The chosen assays are logically interconnected to build a comprehensive profile of Compound X's activity. The initial viability assay provides the critical dose-response data needed to inform the concentrations used in subsequent mechanistic studies.

Caption: Logical flow of the experimental design.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Dissolution of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is not widely documented in publicly available scientific literature. Therefore, the following protocols and data are based on the chemical properties of its constituent functional groups, namely a nitroimidazole moiety (related to metronidazole), a carbamate linkage, and a trichloroethyl-pyrimidine group.[1][2][3] These are general guidelines, and empirical validation for the specific compound is essential.

Introduction

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate is a complex organic molecule featuring a 5-nitroimidazole core, characteristic of a class of antibiotics and radiosensitizers.[4] The presence of a carbamate group suggests its potential role as a prodrug, designed to release an active agent upon hydrolysis.[1][3] The trichloroethyl and pyrimidine moieties likely influence its solubility, stability, and biological activity. Proper dissolution is the first critical step for any in vitro or in vivo experimental evaluation. This document provides a systematic approach to solubilizing this compound for research purposes.

Predicted Solubility Profile

Based on the structural components, a qualitative prediction of solubility in common laboratory solvents is presented in Table 1. Nitroimidazole derivatives are often soluble in organic solvents like DMSO and DMF.[5] Carbamates also exhibit a range of solubilities depending on their substituents.[6]

Table 1: Predicted Solubility of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

| Solvent | Predicted Solubility | Suitability for in vitro assays | Suitability for in vivo studies |

| Water | Low / Insoluble | Low | Low (unless in formulation) |

| Phosphate-Buffered Saline (PBS) | Low / Insoluble | Low | Low (unless in formulation) |

| Dimethyl Sulfoxide (DMSO) | High | High (typically <0.5% final conc.) | Limited (potential toxicity) |

| Dimethyl Formamide (DMF) | High | High (typically <0.5% final conc.) | Not recommended (toxic) |

| Ethanol (EtOH) | Moderate to High | High (typically <1% final conc.) | Possible (in co-solvent systems) |

| Methanol (MeOH) | Moderate to High | Not recommended for cell-based assays | Not recommended (toxic) |

| Dichloromethane (DCM) | High | Not suitable for biological assays | Not suitable (toxic) |

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of the compound in various solvents.

Materials:

-

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

-

Selected solvents (see Table 1)

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

Spectrophotometer or HPLC

Methodology:

-

Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

-

Add a small, measured volume of the first solvent (e.g., 100 µL of DMSO) to one tube.

-

Vortex the tube vigorously for 1-2 minutes.

-

Visually inspect for complete dissolution. If dissolved, the solubility is at least 10 mg/mL. Proceed to add more compound to determine the saturation point.

-

If not completely dissolved, add increasing volumes of the solvent incrementally, vortexing after each addition, until the compound fully dissolves. Record the total volume of solvent used.

-

Calculate the solubility in mg/mL.

-

Repeat steps 2-6 for each solvent to be tested.

-

For accurate quantification, the supernatant of a saturated solution can be centrifuged, diluted, and analyzed by spectrophotometry (if a chromophore is present) or HPLC.

Protocol for Preparation of Stock Solutions

For in vitro experiments:

-

Based on the solubility tests, select a suitable organic solvent, typically DMSO or ethanol.

-

To prepare a 10 mM stock solution, weigh out the appropriate amount of the compound (Molecular Weight to be determined for the specific compound) and add the calculated volume of the chosen solvent.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but stability at that temperature should be confirmed.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

For in vivo experiments:

-

The choice of vehicle is critical and depends on the route of administration and toxicity.

-

If the compound is sufficiently soluble in an aqueous buffer at the desired concentration, this is ideal.

-

More commonly, a co-solvent system is required. A typical formulation might involve:

-

10% DMSO

-

40% Polyethylene glycol 400 (PEG400)

-

50% Saline or PBS

-

-

Preparation of the formulation: a. Dissolve the compound in DMSO first. b. Add the PEG400 and mix well. c. Slowly add the saline or PBS while vortexing to prevent precipitation.

-

The final formulation should be clear and administered shortly after preparation. Always perform a small-scale trial to ensure the compound remains in solution. It is also crucial to administer a vehicle-only control to a separate group of animals.

Visualizations

Hypothetical Signaling Pathway

Nitroimidazole compounds typically exert their effect under hypoxic conditions, where the nitro group is reduced to form cytotoxic radicals that induce DNA damage.[4]

Caption: Hypothetical mechanism of action for the nitroimidazole-based compound.

Experimental Workflow for Solubility Testing

The following diagram illustrates the decision-making process for dissolving the compound for experimental use.

Caption: Workflow for determining the solubility of the compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and Ligand/Structure-Oriented SAR Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Evaluation of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate

Disclaimer: To date, no specific in vivo experimental data for 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl N-(2,2,2-trichloro-1-((pyrimidin-2-yl)amino)ethyl)carbamate has been published in peer-reviewed literature. The following application notes and protocols are a hypothesized experimental design based on the structural similarity of the compound to the 5-nitroimidazole class of antimicrobials, such as metronidazole.[1][2][3]

Introduction